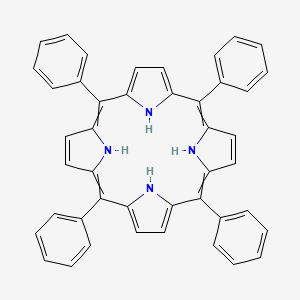![molecular formula C13H9BrClI B13841848 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene CAS No. 922736-97-8](/img/structure/B13841848.png)
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is an organic compound with the molecular formula C13H9BrClI. It is a derivative of benzene, substituted with bromine, chlorine, and iodine atoms, making it a halogenated aromatic compound. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-2-[(4-iodophenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzene derivatives. The process includes halogenation reactions, often using Friedel-Crafts acylation followed by halogen exchange reactions. The conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in coupling reactions through the formation of palladium complexes, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-iodobenzene: Similar in structure but lacks the [(4-iodophenyl)methyl] group.
1-Bromo-4-iodobenzene: Another halogenated benzene derivative with different substitution patterns.
Uniqueness
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is unique due to the presence of three different halogen atoms and the [(4-iodophenyl)methyl] group, which provides distinct reactivity and versatility in organic synthesis compared to other halogenated benzene derivatives .
Properties
CAS No. |
922736-97-8 |
|---|---|
Molecular Formula |
C13H9BrClI |
Molecular Weight |
407.47 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrClI/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2 |
InChI Key |
NFBXCZKWHMFEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



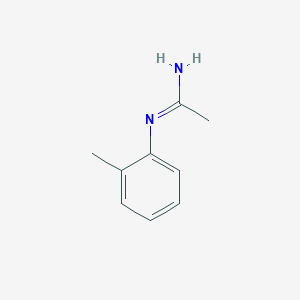
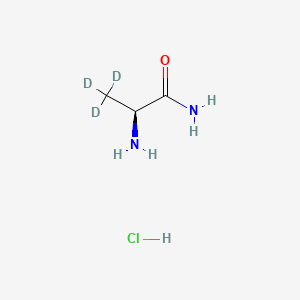

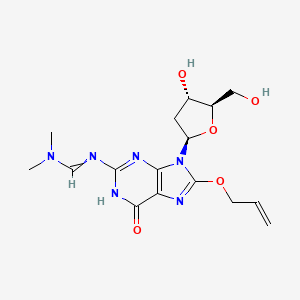
![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
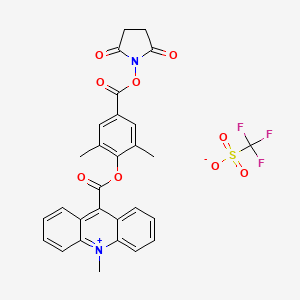


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)

